![molecular formula C19H14BrFN4O2 B2372405 1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326913-66-9](/img/structure/B2372405.png)
1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H14BrFN4O2 and its molecular weight is 429.249. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
The compound has been studied for its cytotoxic activity against various human cancer cell lines, demonstrating potential as a therapeutic agent in oncology. The synthesis of similar pyrazolo[1,5-a]pyrimidines and their derivatives, including Schiff bases, showed promising cytotoxicity against colon, lung, breast, and liver cancer cells. These findings suggest a significant role in cancer research and potential therapeutic applications (Hassan et al., 2015).
Structural Analysis and Molecular Interactions
Studies have revealed the structural intricacies of compounds similar to 1-(4-Bromophenyl)-5-(3-Fluoro-4-Methoxybenzyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One, emphasizing their hydrogen-bonded chains and molecular interactions. This contributes to a deeper understanding of their chemical properties and potential interactions in biological systems (Portilla et al., 2005).
Synthesis and Chemical Properties
Research on the synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives provides valuable insights into their chemical properties. These compounds have been prepared through various reactions, indicating a range of possible modifications and derivatives that could be explored for different scientific applications (Finlander & Pedersen, 1985).
Quantum Chemical Calculations
Theoretical studies, including DFT quantum chemical calculations, have been conducted on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives. These studies help understand the electronic properties of such compounds, which is crucial for predicting their reactivity and interactions in various environments (Saracoglu et al., 2019).
Antitumor Potential
Several studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit antitumor activity, reinforcing the potential of 1-(4-Bromophenyl)-5-(3-Fluoro-4-Methoxybenzyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One in cancer treatment. These compounds have been tested for their efficacy against various cancer cell lines, suggesting their utility in developing new anticancer drugs (Abdellatif et al., 2014).
Anti-Inflammatory Properties
Research into similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has indicated their potential as anti-inflammatory agents. This suggests that 1-(4-Bromophenyl)-5-(3-Fluoro-4-Methoxybenzyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One may also possess anti-inflammatory properties, which could be significant for pharmaceutical development (El-Tombary, 2013).
Antimicrobial and Antifungal Activities
Compounds structurally related to 1-(4-Bromophenyl)-5-(3-Fluoro-4-Methoxybenzyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]Pyrimidin-4-One have demonstrated antimicrobial and antifungal activities, highlighting their potential in addressing infectious diseases and exploring novel antimicrobial agents (Abunada et al., 2008).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-[(3-fluoro-4-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4O2/c1-27-17-7-2-12(8-16(17)21)10-24-11-22-18-15(19(24)26)9-23-25(18)14-5-3-13(20)4-6-14/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLANZJJQYLKOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

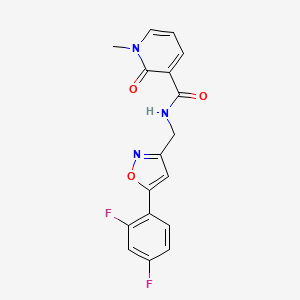
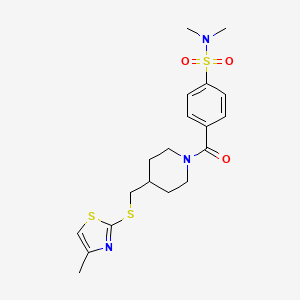
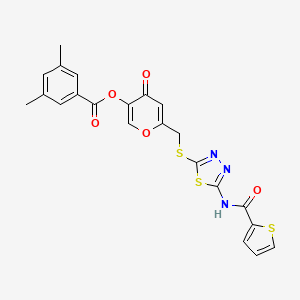

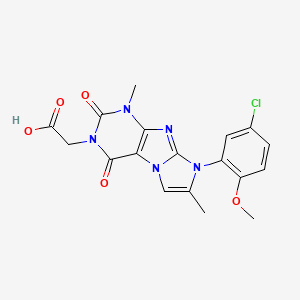
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2372337.png)
![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)
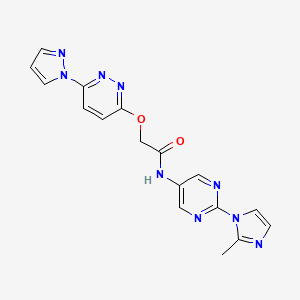


![2H-Benzotriazol-5-yl-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2372345.png)